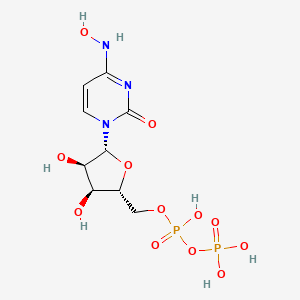

NHC-diphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O12P2/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSZLCQPBIHOHF-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Symbiotic Relationship of N-Heterocyclic Carbene (NHC) Catalysis and Thiamine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound and synergistic relationship between synthetic N-heterocyclic carbene (NHC) catalysis and the biological catalysis mediated by thiamine diphosphate (ThDP). The principles of biomimicry are central to this connection, where the reactivity of the thiamine cofactor in enzymatic systems has inspired the development of a powerful class of organocatalysts. This guide will delve into the core mechanisms, provide a comparative analysis of their catalytic efficiencies, detail key experimental protocols, and visualize the intricate catalytic cycles.

Core Principles: A Shared Catalytic Motif

The catalytic activity of both NHC catalysts and ThDP-dependent enzymes hinges on a common reactive species: an N-heterocyclic carbene. In biological systems, ThDP, the active form of vitamin B1, is the quintessential biocatalyst for a variety of crucial metabolic reactions, including the processing of carbohydrates and amino acids. The key to its function lies in the acidic proton at the C2 position of its thiazolium ring. Within the enzyme's active site, this proton is abstracted to generate a nucleophilic carbene, also known as an ylide.[1][2] This enzymatic carbene is the workhorse of ThDP-dependent catalysis.

Synthetic NHCs are stable, isolable carbenes that are designed to replicate the catalytic prowess of the thiazolium moiety of ThDP.[1] The groundbreaking work of Breslow in elucidating the mechanism of thiamine action paved the way for the development of NHC organocatalysis.[1] This field of catalysis leverages the ability of NHCs to act as potent nucleophiles, most notably in effecting "umpolung" or the reversal of polarity of carbonyl compounds.

The Catalytic Cycle: A Tale of Two Systems

The catalytic cycles of both NHC- and ThDP-mediated reactions share a common mechanistic pathway, most famously exemplified by the benzoin condensation. The central player in this cycle is the Breslow intermediate , a key species that embodies the concept of umpolung.

The generalized catalytic cycle can be broken down into the following key steps:

-

Carbene Formation: In ThDP-dependent enzymes, the protein environment facilitates the deprotonation of the C2-proton of the thiazolium ring to form the active carbene.[3] For synthetic NHCs, the free carbene is typically generated in situ from an azolium salt precursor by the action of a base.

-

Nucleophilic Attack and Breslow Intermediate Formation: The nucleophilic carbene attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer leads to the formation of the Breslow intermediate, an enaminol species. This intermediate is the cornerstone of both catalytic systems, as it transforms the formerly electrophilic carbonyl carbon into a nucleophilic center.

-

Reaction with an Electrophile: The nucleophilic Breslow intermediate can then react with a variety of electrophiles. In the classic benzoin condensation, this electrophile is a second molecule of the aldehyde.

-

Product Formation and Catalyst Regeneration: Following the addition to the electrophile, a series of steps leads to the release of the product and the regeneration of the active carbene catalyst, thus completing the catalytic cycle.

While the fundamental steps are analogous, a key difference lies in the reaction environment. ThDP-dependent enzymes provide a highly structured and chiral active site that precisely orients the substrates and cofactor, leading to remarkable rate accelerations and stereoselectivity.[3] In contrast, synthetic NHC catalysis offers greater flexibility in terms of reaction conditions, solvents, and the ability to tune the steric and electronic properties of the catalyst for a desired outcome.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the benzoin condensation mediated by both a generic NHC and ThDP.

References

- 1. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]

- 2. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

N-Heterocyclic Carbene Precursors as Platforms for Phosphate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts. However, it is their cationic precursors, imidazolium salts, that have garnered significant attention as versatile receptors for anionic species, including biologically crucial phosphates. This technical guide delves into the core principles of phosphate recognition using imidazolium-based systems. We provide a comprehensive overview of the synthesis of functionalized imidazolium receptors, detailed experimental protocols for evaluating anion binding, and a summary of quantitative binding data. The guide explores the underlying signaling pathways and experimental workflows through detailed diagrams, offering a practical resource for researchers interested in developing novel anion sensors and exploring the intersection of NHC chemistry and molecular recognition.

Introduction: From NHC Catalysis to Anion Recognition

N-Heterocyclic carbenes (NHCs) are highly reactive, neutral species featuring a divalent carbon atom within a heterocyclic ring. Their strong σ-donating properties have established them as exceptional ligands in organometallic chemistry and as potent organocatalysts for a wide array of chemical transformations.

The synthesis of NHCs typically involves the deprotonation of their corresponding cationic precursors, most commonly imidazolium salts. These imidazolium cations possess unique electronic properties that make them ideal candidates for molecular recognition. The C2-proton of the imidazolium ring is particularly acidic, rendering it a strong hydrogen bond donor. This, combined with the overall positive charge of the heterocycle, allows for potent electrostatic and hydrogen-bonding interactions with anionic guest molecules.

While the free carbene is the active species in catalysis, the imidazolium salt precursor serves as the primary recognition unit in the context of anion sensing. This guide will focus on the design, synthesis, and application of these imidazolium-based systems as receptors for phosphate anions.

Principles of Phosphate Recognition by Imidazolium-Based Receptors

The recognition of phosphate anions by imidazolium-based receptors is primarily driven by a combination of non-covalent interactions:

-

Hydrogen Bonding: The acidic protons on the imidazolium ring, particularly the C2-H, can form strong hydrogen bonds with the oxygen atoms of the phosphate anion. Functionalizing the imidazolium scaffold with additional hydrogen bond donors, such as amide or urea moieties, can further enhance binding affinity and selectivity.

-

Electrostatic Interactions: The positive charge of the imidazolium cation provides a strong electrostatic attraction to the negatively charged phosphate anion.

-

Chelate Effects: Designing receptors with multiple imidazolium units, often within a macrocyclic or pre-organized structure, leads to a cooperative binding effect, significantly increasing the stability of the host-guest complex.

The selectivity for different phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻, P₂O₇⁴⁻) can be tuned by modulating the size, geometry, and charge of the receptor's binding pocket.

Synthesis of Imidazolium-Based Phosphate Receptors

The synthesis of functionalized imidazolium salts for anion recognition typically involves a multi-step process. A common strategy is to first synthesize a core scaffold, often containing signaling units like fluorophores (e.g., anthracene, acridine), and then append the imidazolium moieties.

General Synthetic Strategy

A representative synthetic route involves the following key steps:

-

Synthesis of a Diamine or Dihalide Scaffold: A central molecular unit, often aromatic, is functionalized with two primary amine or halide groups. This scaffold may already contain a chromophore or fluorophore.

-

Functionalization with Imidazole: The scaffold is reacted with imidazole or a substituted imidazole to introduce the heterocyclic rings.

-

Quaternization: The imidazole nitrogen atoms are alkylated to form the final cationic imidazolium receptors.

The following diagram illustrates a generalized workflow for the synthesis of a bis(imidazolium) receptor.

Caption: Generalized workflow for synthesizing bis(imidazolium) anion receptors.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a fluorescent bis(imidazolium) chemosensor and the subsequent evaluation of its phosphate binding properties via fluorescence spectroscopy.

Synthesis of a Bis(imidazolium) Anthracene-based Receptor

This protocol is adapted from methodologies for synthesizing similar anion receptors.

Materials:

-

9,10-Bis(chloromethyl)anthracene

-

1-Methylimidazole

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve 9,10-bis(chloromethyl)anthracene (1.0 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask.

-

Add 1-methylimidazole (2.2 mmol) to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the bis(imidazolium) anthracene receptor as a solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anion Binding Studies by Fluorescence Titration

Materials:

-

Synthesized bis(imidazolium) receptor

-

Tetrabutylammonium (TBA) salts of various anions (e.g., H₂PO₄⁻, F⁻, Cl⁻, Br⁻, AcO⁻)

-

Spectroscopic grade acetonitrile

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the receptor in acetonitrile (e.g., 1.0 x 10⁻⁵ M).

-

Prepare stock solutions of the TBA salts of the anions in acetonitrile (e.g., 1.0 x 10⁻³ M).

-

-

Titration Experiment:

-

Place a known volume (e.g., 2.0 mL) of the receptor stock solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the receptor solution (e.g., excitation at 365 nm).

-

Incrementally add small aliquots (e.g., 2-10 µL) of an anion stock solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Continue the additions until no significant change in the fluorescence spectrum is observed.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect at each titration point.

-

Plot the change in fluorescence intensity at a specific wavelength versus the concentration of the anion.

-

Use a suitable binding model (e.g., 1:1 Benesi-Hildebrand) to fit the titration data and calculate the association constant (Kₐ).

-

Quantitative Data Presentation

The binding affinities of imidazolium-based receptors for various anions are typically quantified by the association constant (Kₐ), where a higher Kₐ value indicates stronger binding. The following table summarizes representative binding data for a bis(imidazolium) acridine chemosensor with different anions in DMSO.[1]

| Anion Guest (as TBA salt) | Association Constant (Kₐ) / M⁻¹ |

| Pyrophosphate (P₂O₇⁴⁻) | 4.9 x 10⁷ |

| Dihydrogen Phosphate (H₂PO₄⁻) | Significant fluorescence enhancement |

| Fluoride (F⁻) | Weak interaction |

| Chloride (Cl⁻) | Weak interaction |

| Acetate (AcO⁻) | Weak interaction |

Note: Quantitative data for H₂PO₄⁻ was not provided in the reference, but a distinct sensing behavior was reported.

Signaling Pathways and Mechanisms

The binding of a phosphate anion to an imidazolium-based chemosensor induces a change in the sensor's photophysical properties, leading to a detectable signal. Common signaling mechanisms include:

-

Photoinduced Electron Transfer (PET): In some designs, the receptor is non-fluorescent in its free state due to PET from a donor unit to the fluorophore. Anion binding can inhibit this process, "turning on" the fluorescence.

-

Fluorescence Quenching: The interaction with the anion can provide a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity.

-

Excimer Formation: For receptors containing two fluorophores (e.g., anthracene or pyrene), anion binding can induce a conformational change that brings the fluorophores into close proximity, leading to the formation of an excimer and a new, red-shifted emission band.[2]

The following diagram illustrates a general mechanism for phosphate recognition by a fluorescent bis(imidazolium) sensor leading to a change in the fluorescence signal.

Caption: General mechanism of phosphate sensing by a fluorescent imidazolium receptor.

Conclusion and Future Outlook

While N-heterocyclic carbenes are renowned for their catalytic prowess, their cationic imidazolium precursors have emerged as a highly effective and tunable platform for the recognition of anions, particularly phosphates. The design principles are well-understood, relying on a combination of hydrogen bonding and electrostatic interactions. This guide provides a foundational understanding and practical protocols for researchers aiming to develop novel phosphate sensors.

The future of this field may lie in bridging the gap between the recognition capabilities of imidazolium salts and the catalytic activity of NHCs. One could envision "smart" systems where the binding of a phosphate anion to a receptor unit modulates the activity of a nearby NHC catalytic center, creating a new class of analyte-responsive catalysts. Such developments would have significant implications for diagnostics, environmental monitoring, and the development of stimuli-responsive materials.

References

The Synergy of Carbenes and Phosphines: A Technical Guide to the Coordination Chemistry of NHC-Phosphorus Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of organometallic chemistry has been significantly advanced by the development of sophisticated ligand architectures that fine-tune the properties of metal centers for catalytic and medicinal applications. Among these, N-heterocyclic carbene (NHC)-phosphorus hybrid ligands have emerged as a particularly powerful class, combining the strong σ-donating properties of NHCs with the versatile steric and electronic tunability of phosphines. This technical guide provides an in-depth exploration of the coordination chemistry of these ligands, focusing on their synthesis, structural characteristics, and applications in catalysis, with detailed experimental protocols and visual representations of key processes.

Introduction to NHC-Phosphorus Ligands

NHC-phosphorus ligands are bifunctional molecules that incorporate both an N-heterocyclic carbene and a phosphine moiety within the same framework. This unique combination allows for chelation to a metal center, creating a stable and well-defined coordination environment. The strong M-C(NHC) bond provides a robust anchor, while the phosphine group can be readily modified to modulate the steric bulk and electronic properties of the resulting metal complex. This dual functionality has led to the development of highly efficient catalysts for a variety of cross-coupling and amination reactions.

Synthesis of NHC-Phosphorus Ligands and their Metal Complexes

The synthesis of NHC-phosphorus ligands typically begins with the functionalization of an imidazole or imidazolium salt with a phosphine-containing substituent. The general synthetic strategy involves the preparation of a phosphine-functionalized imidazolium salt, which serves as the ligand precursor.

A common approach involves the reaction of a halo-functionalized phosphine with an N-substituted imidazole. For instance, (2-(chloromethyl)phenyl)diphenylphosphine can be reacted with various imidazoles to yield the corresponding phosphine-functionalized imidazolium salts.

Subsequent coordination to a metal center can be achieved through various methods, including direct reaction of the imidazolium salt with a metal precursor in the presence of a base, or via transmetalation from a silver-NHC intermediate.

Coordination Chemistry and Structural Characterization

The coordination of NHC-phosphorus ligands to transition metals results in the formation of stable chelate complexes. X-ray crystallography has been instrumental in elucidating the structural features of these complexes, providing valuable data on bond lengths, bond angles, and coordination geometries.

Quantitative Data from X-ray Crystallography

The following tables summarize key structural parameters for a selection of Nickel, Palladium, and Gold complexes featuring NHC-phosphine ligands. This data allows for a comparative analysis of the influence of the metal center and ligand substituents on the coordination environment.

| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |

| [Ni(MesNHCPPh2)(allyl)]Cl | Ni | 1.935(3) | 2.1852(9) | 90.58(8) | [1] |

| [Ni(IPr)(PCy3)Br2] | Ni | 1.954(2) | 2.2783(6) | 176.48(6) | [2] |

| [Ni(ItBu)(PCy3)Br2] | Ni | 1.947(3) | 2.2834(8) | 177.18(7) | [2] |

Table 1: Selected Bond Lengths and Angles for Nickel(II)-NHC-Phosphine Complexes.

| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |

| [PdCl2(IPr-PPh2)] | Pd | 2.045(3) | 2.2593(8) | 168.94(7) | |

| [Pd(cinnamyl)Cl(1-Mes-3-{2-(PAd2)phenyl}imidazolidin-2-ylidene)] | Pd | 2.089(3) | 2.298(1) | 94.2(1) |

Table 2: Selected Bond Lengths and Angles for Palladium(II)-NHC-Phosphine Complexes.

| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |

| [Au(IPr)(PPh3)]BF4 | Au | 2.029(3) | 2.2943(8) | 178.54(8) | [3] |

| [Au(ICy)(PPh3)]BF4 | Au | 2.025(4) | 2.291(1) | 177.8(1) | [3] |

Table 3: Selected Bond Lengths and Angles for Gold(I)-NHC-Phosphine Complexes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative NHC-phosphine ligand precursor and its corresponding nickel and palladium complexes, as well as general procedures for catalytic cross-coupling reactions.

Synthesis of 1-(2-(diphenylphosphino)benzyl)-3-mesitylimidazolium chloride

To a solution of 1-mesitylimidazole (1.0 g, 5.4 mmol) in anhydrous THF (20 mL) is added (2-(chloromethyl)phenyl)diphenylphosphine (1.67 g, 5.4 mmol). The reaction mixture is stirred at room temperature for 24 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to afford the desired product.

-

Characterization: 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Synthesis of [Ni(MesNHCPPh2)(allyl)]Cl

A mixture of [Ni(allyl)Cl]2 (0.1 g, 0.37 mmol) and 1-(2-(diphenylphosphino)benzyl)-3-mesitylimidazolium chloride (0.38 g, 0.74 mmol) in THF (15 mL) is stirred at room temperature for 2 hours. The resulting yellow precipitate is filtered, washed with pentane, and dried under vacuum.[1]

-

Characterization: 1H NMR, 13C NMR, 31P NMR, and elemental analysis.

General Procedure for Suzuki-Miyaura Cross-Coupling[4]

In a glovebox, a vial is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and the Ni(II)-NHC-phosphine catalyst (0.5-2 mol%). Toluene (2 mL) and water (0.2 mL) are added, and the vial is sealed and heated to the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[5]

In a glovebox, a Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the NHC-phosphine ligand (1-2 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Dioxane (2 mL) is added, and the tube is sealed and heated to 80-100 °C for 16-24 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is separated, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography.

Applications in Homogeneous Catalysis

The unique properties of NHC-phosphorus ligands have made their metal complexes highly effective catalysts for a range of important organic transformations, most notably Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

Nickel complexes of NHC-phosphine ligands have shown remarkable activity in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the typically unreactive aryl chloride to the nickel center, while the phosphine moiety can be tuned to promote the subsequent transmetalation and reductive elimination steps.

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Palladium complexes bearing NHC-phosphine ligands have proven to be highly versatile and efficient catalysts for the Buchwald-Hartwig amination, enabling the formation of C-N bonds between a wide range of aryl halides and amines. The synergistic effect of the NHC and phosphine components allows for high catalytic turnover numbers and functional group tolerance. The strong σ-donation from the NHC ligand is believed to facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[4]

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The coordination chemistry of NHC-phosphorus ligands is a rapidly evolving field with significant implications for catalysis and beyond. The ability to systematically tune the steric and electronic properties of these hybrid ligands provides a powerful tool for the rational design of highly active and selective metal catalysts. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore and exploit the potential of this versatile ligand class in their own work, from fundamental organometallic studies to the development of novel synthetic methodologies and therapeutic agents.

References

- 1. Phosphine-functionalized NHC Ni(ii) and Ni(0) complexes: synthesis, characterization and catalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Properties of NHC-Polyphosphide Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in coordination chemistry, enabling the stabilization of unique and reactive main group element fragments. This technical guide provides a comprehensive overview of the fundamental properties of NHC-polyphosphide complexes, a fascinating class of compounds featuring cages and clusters of phosphorus atoms stabilized by NHC ligands. This document details their synthesis, structure, bonding, and reactivity, with a focus on providing actionable data and experimental insights for researchers in inorganic chemistry, materials science, and drug development. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided. Furthermore, logical workflows for the synthesis of these complexes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The chemistry of phosphorus has garnered significant attention due to the element's rich structural diversity and its presence in vital biological molecules and materials. Polyphosphides, which are compounds containing two or more phosphorus atoms, exhibit a wide array of fascinating structures, from simple chains and rings to complex three-dimensional cages. However, many of these polyphosphide anions are highly reactive and require stabilization to be isolated and studied.

N-Heterocyclic carbenes (NHCs) have proven to be exceptional ligands for stabilizing reactive species. Their strong σ-donating ability and tunable steric bulk allow for the formation of stable complexes with a variety of main group elements, including phosphorus. The coordination of NHCs to phosphorus centers can lead to the formation of novel NHC-polyphosphide complexes with unprecedented structures and reactivity. These complexes are not only of fundamental interest in understanding chemical bonding and structure but also hold potential for applications in catalysis, materials science, and as synthons for new phosphorus-containing molecules.

This guide aims to provide a detailed technical overview of the core properties of NHC-polyphosphide complexes, serving as a valuable resource for researchers navigating this exciting and rapidly developing field.

Synthesis of NHC-Polyphosphide Complexes

The synthesis of NHC-polyphosphide complexes typically involves the reaction of a pre-formed metal-NHC complex with a phosphorus source, most commonly white phosphorus (P₄). The choice of metal, NHC ligand, and reaction conditions plays a crucial role in determining the structure of the resulting polyphosphide cluster.

A general synthetic workflow for the preparation of NHC-polyphosphide complexes is illustrated below.

Structural Properties and Bonding

NHC-polyphosphide complexes exhibit a remarkable diversity of structures, ranging from simple adducts to complex cage and cluster compounds. The nature of the NHC ligand, particularly its steric bulk, plays a significant role in directing the assembly of the polyphosphide framework.

Quantitative Structural Data

The following tables summarize key structural parameters obtained from single-crystal X-ray diffraction studies of representative NHC-polyphosphide complexes.

Table 1: Selected Bond Lengths in NHC-Polyphosphide Complexes

| Complex | P-P Bond Lengths (Å) | M-P Bond Lengths (Å) | M-CNHC Bond Lengths (Å) | Reference |

| [(IPr)Ni(η³-P₃)] | 2.135(1) - 2.146(1) | 2.238(1) - 2.254(1) | 1.933(3) | [1] |

| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | 2.053(1) | 2.185(1) - 2.201(1) | 1.945(2) - 1.951(2) | [2] |

| [(IPr)Cu(η¹-P₄)] | 2.189(2) - 2.234(2) | 2.298(1) | 1.921(4) | [3] |

| [(SIDep)Au(η¹-P₅)] | 2.176(3) - 2.218(3) | 2.345(1) | 2.031(7) | [4] |

Table 2: Selected Bond Angles in NHC-Polyphosphide Complexes

| Complex | P-P-P Bond Angles (°) | P-M-P Bond Angles (°) | CNHC-M-P Bond Angles (°) | Reference |

| [(IPr)Ni(η³-P₃)] | 59.8(1) - 60.2(1) | 57.9(1) | 108.9(1) - 110.2(1) | [1] |

| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | - | 54.3(1) | 115.6(1) - 120.3(1) | [2] |

| [(IPr)Cu(η¹-P₄)] | 87.9(1) - 92.1(1) | - | 118.7(1) | [3] |

| [(SIDep)Au(η¹-P₅)] | 101.5(1) - 104.3(1) | - | 175.4(2) | [4] |

Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIDep = 1,3-bis(2,6-diethylphenyl)imidazolidin-2-ylidene.

Bonding

The bonding in NHC-polyphosphide complexes can be described by a combination of covalent interactions between phosphorus atoms and dative interactions between the polyphosphide ligand and the metal-NHC fragment. The NHC ligand acts as a strong σ-donor, increasing the electron density on the metal center, which in turn can engage in back-bonding with the π-acceptor orbitals of the polyphosphide unit. This metal-to-ligand back-donation is crucial for the stabilization of the often electron-deficient polyphosphide cages.

Spectroscopic Properties

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of NHC-polyphosphide complexes in solution. The chemical shifts and coupling constants provide valuable information about the connectivity and the chemical environment of the phosphorus atoms within the cluster.

Table 3: ³¹P NMR Spectroscopic Data for Selected NHC-Polyphosphide Complexes

| Complex | Solvent | Chemical Shifts (δ, ppm) | Coupling Constants (JPP, Hz) | Reference |

| [(IPr)Ni(η³-P₃)] | Toluene-d₈ | 154.2 (t), -12.3 (d) | 287 | [1] |

| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | Benzene-d₆ | 289.1 (s) | - | [2] |

| [(IPr)Cu(η¹-P₄)] | THF-d₈ | 25.1 (m), -150.3 (m) | 215, 185 | [3] |

| [(SIDep)Au(η¹-P₅)] | CD₂Cl₂ | 120.5 (m), 85.1 (m), -25.4 (m) | 250, 235, 210 | [4] |

Reactivity

The reactivity of NHC-polyphosphide complexes is a burgeoning area of research. These complexes can undergo a variety of transformations, including ligand substitution, cluster expansion, and reactions with electrophiles and nucleophiles. The phosphorus cage can be functionalized, offering pathways to new organophosphorus compounds.

A key aspect of their reactivity is the activation of the P-P bonds within the polyphosphide framework. This can be harnessed for the controlled degradation of white phosphorus into smaller, more synthetically useful phosphorus fragments.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative NHC-polyphosphide complex.

Synthesis of [(IPr)Ni(η³-P₃)]

Materials:

-

[Ni(COD)₂] (COD = 1,5-cyclooctadiene)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

White phosphorus (P₄)

-

Anhydrous toluene

-

Anhydrous pentane

-

All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.

Procedure:

-

Synthesis of the NHC ligand (IPr): In a glovebox, a solution of IPr·HCl (1.00 g, 2.35 mmol) in anhydrous toluene (20 mL) is treated with KHMDS (0.47 g, 2.35 mmol) at room temperature. The mixture is stirred for 2 hours, during which a white precipitate of KCl forms. The solution is filtered through a cannula to remove the KCl, and the resulting pale-yellow solution of free IPr is used directly in the next step.

-

Synthesis of the [(IPr)Ni(COD)] precursor: To the freshly prepared solution of IPr in toluene, [Ni(COD)₂] (0.65 g, 2.35 mmol) is added in one portion at room temperature. The reaction mixture is stirred for 4 hours, during which the color changes to a deep red. The solvent is removed under reduced pressure, and the resulting red solid is washed with cold pentane (3 x 10 mL) and dried in vacuo to yield [(IPr)Ni(COD)] as a red powder.

-

Synthesis of [(IPr)Ni(η³-P₃)]: A solution of [(IPr)Ni(COD)] (0.50 g, 0.84 mmol) in anhydrous toluene (15 mL) is prepared in a Schlenk flask. To this solution, a solution of white phosphorus (P₄) (0.11 g, 0.89 mmol of P) in toluene (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, during which the color changes from red to dark brown.

-

Isolation and Purification: The solvent is removed under reduced pressure to give a dark brown solid. The solid is extracted with pentane (20 mL) and filtered. The filtrate is concentrated to approximately 5 mL and stored at -30 °C for 24 hours to induce crystallization. Dark brown crystals of [(IPr)Ni(η³-P₃)] are collected by filtration, washed with a small amount of cold pentane, and dried in vacuo.

Characterization:

-

³¹P{¹H} NMR (Toluene-d₈, 162 MHz): δ 154.2 (t, JPP = 287 Hz, 1P), -12.3 (d, JPP = 287 Hz, 2P).

-

¹H NMR (Toluene-d₈, 400 MHz): Signals corresponding to the IPr ligand.

-

¹³C{¹H} NMR (Toluene-d₈, 101 MHz): Signals corresponding to the IPr ligand and the carbene carbon.

Conclusion and Outlook

The field of NHC-polyphosphide chemistry has witnessed significant growth in recent years, driven by the remarkable ability of NHC ligands to stabilize a diverse array of phosphorus clusters. This guide has provided a comprehensive overview of the fundamental properties of these complexes, including their synthesis, structure, bonding, and reactivity. The presented quantitative data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers interested in this area.

Future research in this field is expected to focus on several key areas:

-

Exploration of new metal-NHC combinations: The use of different transition metals and tailored NHC ligands will undoubtedly lead to the discovery of novel polyphosphide structures with unique properties.

-

Functionalization of polyphosphide cages: The development of methods to selectively functionalize the P-P and P-H bonds within the polyphosphide framework will open up new avenues for the synthesis of complex organophosphorus molecules.

-

Catalytic applications: The reactivity of the P-P bonds in these complexes suggests their potential as catalysts or pre-catalysts for a variety of chemical transformations.

-

Materials science: The unique electronic and structural properties of NHC-polyphosphide complexes make them promising candidates for the development of new functional materials.

As our understanding of the fundamental principles governing the formation and reactivity of these fascinating compounds continues to grow, we can anticipate exciting new discoveries and applications in the years to come.

References

Bio-inspired NHC Catalysis: A Technical Guide to Mimicking Thiamine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating field of bio-inspired N-heterocyclic carbene (NHC) catalysis, focusing on its mimicry of the crucial biological cofactor, thiamine diphosphate (ThDP). NHCs have emerged as powerful organocatalysts, enabling a wide range of chemical transformations with applications in complex molecule synthesis and drug discovery.[1] This guide delves into the core principles of NHC catalysis, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

The Thiamine Diphosphate Analogy: Nature's Umpolung Catalysis

Thiamine diphosphate (ThDP), a derivative of vitamin B1, is a vital cofactor in enzymatic reactions that involve the cleavage and formation of carbon-carbon bonds. A key feature of ThDP-dependent enzymes is their ability to effect "umpolung" or polarity reversal of a carbonyl carbon, transforming it from an electrophile into a nucleophile. This is achieved through the formation of a key intermediate known as the Breslow intermediate.[2][3]

N-heterocyclic carbenes, with their nucleophilic carbene carbon, are synthetic analogues of the thiazolium ring of ThDP.[4] They replicate the catalytic activity of ThDP by stabilizing an acyl anion equivalent, the synthetic Breslow intermediate, thereby enabling a host of valuable chemical transformations that are otherwise challenging to achieve.[2] This biomimetic approach has led to the development of powerful catalytic systems for reactions such as the benzoin condensation and the Stetter reaction.[5]

Core Mechanistic Principles: The Catalytic Cycle

The catalytic cycle of NHC-catalyzed reactions, in mimicry of ThDP, generally proceeds through the following key steps, as illustrated for the benzoin condensation:

-

Carbene Generation: The active NHC catalyst is generated in situ by the deprotonation of an azolium salt precursor (e.g., thiazolium or triazolium salt) using a base.

-

Nucleophilic Attack: The nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.

-

Breslow Intermediate Formation: A proton transfer step leads to the formation of the crucial Breslow intermediate, an enaminol species. This intermediate embodies the "umpolung" of the aldehyde's carbonyl carbon, rendering it nucleophilic.

-

Carbon-Carbon Bond Formation: The nucleophilic Breslow intermediate attacks a second molecule of aldehyde (in the case of benzoin condensation) or another electrophile.

-

Product Release and Catalyst Regeneration: The resulting intermediate collapses to release the final product and regenerate the NHC catalyst, allowing it to re-enter the catalytic cycle.

References

- 1. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Stetter Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral NHC-Phosphate Cooperative Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cooperative catalysis, where two or more distinct catalysts work in concert to enable a chemical transformation, has emerged as a powerful strategy in asymmetric synthesis. Among these, the combination of a chiral N-Heterocyclic Carbene (NHC) and a chiral Brønsted acid, particularly a phosphoric acid, has proven highly effective for a variety of enantioselective reactions. This catalytic duo operates through a synergistic mechanism where the NHC generates a reactive intermediate (such as a homoenolate or acyl azolium) from a pro-nucleophile, and the chiral phosphoric acid activates an electrophile while controlling the stereochemical environment of the bond-forming event.

This document provides detailed protocols for the synthesis of the individual components of a widely used chiral NHC-phosphate cooperative catalyst system: an aminoindanol-derived triazolium salt (NHC precursor) and the powerful BINOL-derived phosphoric acid, TRIP. As these catalysts are typically combined in situ, a general protocol for a representative asymmetric annulation reaction is also provided.

I. Synthesis of Catalyst Components

The cooperative catalytic system is generated from two key chiral molecules: a chiral triazolium salt, which serves as the precursor to the N-heterocyclic carbene, and a chiral phosphoric acid.

Protocol for Synthesis of an Aminoindanol-Derived Chiral Triazolium Salt

Chiral triazolium salts derived from readily available aminoindanol are highly effective NHC precursors for a range of asymmetric transformations.[1][2][3] The following is a representative two-step synthesis.

Experimental Protocol:

Step 1: Synthesis of the Amidine Intermediate

-

To a solution of (1R,2S)-1-amino-2-indanol (1.0 eq.) in dichloromethane (DCM, 0.5 M), add N-mesitylformimidate ethyl ether (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the chiral amidine.

Step 2: Cyclization to the Triazolium Salt

-

Dissolve the purified amidine (1.0 eq.) in chloroform (CHCl₃, 0.2 M).

-

Add di(1H-pyrazol-1-yl)methanone (1.1 eq.) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature, resulting in the precipitation of the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral triazolium salt as a stable, crystalline solid.[1][2]

Protocol for Synthesis of (R)-TRIP Chiral Phosphoric Acid

(R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate, commonly known as TRIP, is a highly effective and sterically demanding chiral Brønsted acid.[4][5] An improved protocol aims to minimize phosphate salt impurities.[4]

Experimental Protocol:

Step 1: Synthesis of (R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-bi-2-naphthol

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-3,3′-Dibromo-1,1′-bi-2-naphthol (1.0 eq.) in anhydrous toluene and tetrahydrofuran (THF) (4:1, 0.1 M).

-

Add (2,4,6-triisopropylphenyl)boronic acid (2.5 eq.) and potassium phosphate tribasic (K₃PO₄) (4.0 eq.).

-

Degas the mixture with argon for 15 minutes.

-

Add palladium acetate (Pd(OAc)₂) (5 mol %) and SPhos (10 mol %).

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the residue by flash chromatography to yield the substituted BINOL derivative.

Step 2: Phosphorylation and Hydrolysis

-

In a flame-dried flask under argon, dissolve the substituted BINOL derivative (1.0 eq.) in anhydrous DCM (0.2 M).

-

Cool the solution to 0 °C and add pyridine (3.0 eq.).

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Carefully add water (10 eq.) and stir vigorously for another 6 hours.

-

Extract the product with DCM, wash the combined organic layers with 1 M hydrochloric acid (HCl), water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexanes) to afford (R)-TRIP as a white solid.[4] A pH test of a sample dissolved in a wet solvent can help confirm the presence of the free acid over its salt form.[4]

II. Application in Cooperative Catalysis

The true power of these components is realized when they are used together in a cooperative catalytic system. The NHC is generated in situ from the triazolium salt by a base, and it then operates in concert with the chiral phosphoric acid.

Representative Reaction: Asymmetric [4+2] Annulation

This protocol describes the enantioselective [4+2] annulation of 2-(bromomethyl)benzaldehydes with fluorinated ketones, a reaction enabled by NHC/chiral phosphoric acid cooperative catalysis.

| Entry | Aldehyde (1a) | Ketone (2a) | Base | NHC Precursor (mol%) | Phosphoric Acid (mol%) | Yield (%) | ee (%) |

| 1 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Achiral Triazolium Salt (20) | None | 57 | N/A |

| 2 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Chiral Triazolium Salt (20) | None | 65 | 70 |

| 3 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Chiral Triazolium Salt (20) | (R)-TRIP (20) | 92 | 95 |

| 4 | 2-(bromomethyl)benzaldehyde | Hexafluoroacetone | DBU | Chiral Triazolium Salt (20) | (R)-TRIP (20) | 88 | 91 |

Data adapted from representative literature on NHC/Brønsted acid cooperative catalysis. Conditions are generalized for illustrative purposes.

General Experimental Protocol for Asymmetric Annulation

-

To a vial, add the chiral triazolium salt (20 mol %) and the chiral phosphoric acid ((R)-TRIP, 20 mol %).

-

Add the solvent (e.g., cyclohexane, 0.1 M) followed by the 2-(bromomethyl)benzaldehyde derivative (1.0 eq.).

-

Add the fluorinated ketone (1.2 eq.).

-

Finally, add the base (e.g., cesium carbonate (Cs₂CO₃), 1.5 eq.).

-

Seal the vial and stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired annulation product.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

III. Visualization of the Catalytic System

The following diagrams illustrate the synthesis workflow and the proposed cooperative catalytic cycle.

Caption: Workflow for the synthesis of catalyst components.

Caption: Proposed cooperative catalytic cycle.

References

- 1. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]

Application of N-Heterocyclic Carbene (NHC) Organocatalysis in Asymmetric Phosphorylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, enabling a wide array of asymmetric transformations with high efficiency and enantioselectivity. Their unique ability to induce umpolung reactivity in aldehydes and other carbonyl compounds has led to novel bond formations that were previously challenging to achieve. In the field of asymmetric synthesis, NHC catalysis has shown significant promise, particularly in the construction of chiral molecules containing phosphorus, a key element in many biologically active compounds and chiral ligands.

This document provides detailed application notes and experimental protocols for the use of NHC organocatalysis in asymmetric phosphorylation. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to apply these methodologies in their own work. Key applications covered include the desymmetrization of prochiral bisphenols to generate P-stereogenic phosphinates, a cutting-edge approach to creating chiral phosphorus centers. While direct NHC-catalyzed kinetic resolution of racemic alcohols via phosphorylation is still an emerging area, analogous principles from well-established acylation reactions are discussed to provide a framework for future development.

Core Concepts and Mechanisms

The central principle behind NHC-catalyzed asymmetric phosphorylation involves the in situ generation of a chiral acylazolium intermediate. This highly electrophilic species is formed from the reaction of an NHC catalyst with an acylating agent (often derived from an aldehyde). The chiral environment provided by the NHC directs the subsequent nucleophilic attack by a phosphorus-containing pronucleophile or an alcohol, leading to the formation of an enantioenriched phosphorylated product.

Two primary strategies are highlighted in the context of asymmetric phosphorylation:

-

Asymmetric Desymmetrization: This approach involves the selective phosphorylation of one of two enantiotopic functional groups in a prochiral molecule. A chiral NHC catalyst differentiates between the two reactive sites, leading to the formation of a single enantiomer of the product.

-

Kinetic Resolution: In this strategy, a chiral NHC catalyst selectively phosphorylates one enantiomer of a racemic mixture of alcohols or other nucleophiles at a faster rate than the other. This allows for the separation of the unreacted, enantioenriched starting material and the phosphorylated product.

The general catalytic cycle for NHC-catalyzed phosphorylation is depicted below.

Figure 1. Generalized catalytic cycle for NHC-catalyzed asymmetric phosphorylation.

Applications in Asymmetric Phosphorylation

Desymmetrization of Prochiral Bisphenols for the Synthesis of P-Stereogenic Phosphinates

A significant application of NHC organocatalysis in asymmetric phosphorylation is the desymmetrization of prochiral bisphenols bearing a P-stereogenic center. This method provides efficient access to enantiomerically enriched phosphinates, which are valuable as chiral ligands and organocatalysts.[1][2][3][4][5]

The reaction involves the NHC-catalyzed acylation of one of the two hydroxyl groups of the bisphenol, using an aldehyde as the acyl source and an oxidant to generate the active acylating agent. The chirality of the NHC dictates which hydroxyl group is acylated, leading to high enantioselectivity.

Quantitative Data Summary

| Entry | Bisphenol Substrate | Aldehyde | Catalyst | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Diphenyl(2,2'-dihydroxy-1,1'-binaphthyl)phosphinate | Cinnamaldehyde | C1 | DDQ | THF | 92 | 95 | [1][2] |

| 2 | Diphenyl(2,2'-dihydroxy-1,1'-biphenyl)phosphinate | 3-Phenylpropionaldehyde | C1 | DDQ | THF | 85 | 92 | [1][2] |

| 3 | Di(p-tolyl)(2,2'-dihydroxy-1,1'-binaphthyl)phosphinate | Benzaldehyde | C2 | DBU/Air | Toluene | 78 | 88 | [1][2] |

Catalyst Structures: C1: (4aS,9aR)-2-(2,6-diisopropylphenyl)-4a,9a-dihydro-1H-indeno[2,1-d][1][2][6]triazolo[4,3-a]pyrimidin-4-ium tetrafluoroborate C2: (S)-4-(2,4,6-trimethylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-3-ium chloride

Experimental Protocol: General Procedure for the Desymmetrization of Bisphenols [1][2]

To a flame-dried Schlenk tube equipped with a magnetic stir bar were added the chiral NHC precatalyst (0.01 mmol, 10 mol%), the bisphenol substrate (0.1 mmol, 1.0 equiv.), and the oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 0.12 mmol, 1.2 equiv.). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., THF, 1.0 mL) was added, followed by the aldehyde (0.12 mmol, 1.2 equiv.) via syringe. The reaction mixture was stirred at the specified temperature (e.g., room temperature) and monitored by TLC. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired enantioenriched phosphinate. The enantiomeric excess was determined by chiral HPLC analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Access to P-Stereogenic Phosphinates via N-Heterocyclic Carbene-Catalyzed Desymmetrization of Bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Access to PâStereogenic Phosphinates via NâHeterocyclic Carbene-Catalyzed Desymmetrization of Bisphenols - American Chemical Society - Figshare [acs.figshare.com]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. ub.edu [ub.edu]

Application Notes and Protocols for NHC-Catalyzed Reactions Involving Phosphate Substrates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for N-Heterocyclic Carbene (NHC)-catalyzed reactions involving phosphate-containing substrates. The following sections cover two key transformations: the hydrophosphonylation of α-ketoesters and α-trifluoromethyl ketones, and the cooperative NHC/chiral phosphate-catalyzed enantioselective annulation of alkynyl aldehydes with α-ketoesters.

I. NHC-Catalyzed Hydrophosphonylation of α-Ketoesters and α-Trifluoromethyl Ketones

This protocol outlines the synthesis of quaternary α-hydroxyphosphonates through an NHC-catalyzed hydrophosphonylation reaction. This method is notable for its mild reaction conditions and high yields.

Reaction Principle

The NHC catalyst acts as a Brønsted base, deprotonating the dialkyl phosphite to form a nucleophilic phosphite species. This species then attacks the electrophilic carbonyl carbon of the α-ketoester or α-trifluoromethyl ketone. Subsequent proton transfer yields the final α-hydroxyphosphonate product.

Experimental Workflow

Caption: Experimental workflow for NHC-catalyzed hydrophosphonylation.

Detailed Experimental Protocol

Materials:

-

α-Ketoester or α-trifluoromethyl ketone (1.0 equiv)

-

Dialkyl phosphite (1.5 equiv)

-

1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under a nitrogen atmosphere, add the α-ketoester or α-trifluoromethyl ketone (e.g., 0.3 mmol, 1.0 equiv) and anhydrous dichloromethane (2.0 mL).

-

Add the dialkyl phosphite (e.g., 0.45 mmol, 1.5 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Under a counterflow of nitrogen, add the NHC precatalyst IPr (10 mol%).

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxyphosphonate.[1][2]

Substrate Scope and Yields

The following table summarizes the results for the hydrophosphonylation of various α-ketoesters and α-trifluoromethyl ketones with dialkyl phosphites.[1][2]

| Entry | α-Ketoester/Ketone | Dialkyl Phosphite | Product | Yield (%) |

| 1 | Methyl phenylglyoxylate | Dimethyl phosphite | Dimethyl (1-hydroxy-1-methoxycarbonyl-1-phenyl)methylphosphonate | 95 |

| 2 | Ethyl phenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-hydroxy-1-phenyl)methylphosphonate | 92 |

| 3 | Ethyl 4-fluorophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-fluorophenyl)-1-hydroxy)methylphosphonate | 84 |

| 4 | Ethyl 4-chlorophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-chlorophenyl)-1-hydroxy)methylphosphonate | 88 |

| 5 | Ethyl 4-bromophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-bromophenyl)-1-hydroxy)methylphosphonate | 85 |

| 6 | Ethyl 4-methoxyphenylglyoxylate | Diethyl phosphite | Diethyl (1-ethoxycarbonyl-1-hydroxy-1-(4-methoxyphenyl))methylphosphonate | 93 |

| 7 | Ethyl pyruvate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-hydroxy-1-methyl)ethylphosphonate | 90 |

| 8 | 1,1,1-Trifluoro-2-phenylethanone | Dimethyl phosphite | Dimethyl (2,2,2-trifluoro-1-hydroxy-1-phenyl)ethylphosphonate | 82 |

II. Cooperative NHC/Chiral Phosphate-Catalyzed Enantioselective [3+2] Annulation

This protocol describes a highly enantioselective [3+2] annulation of α,β-alkynyl aldehydes and α-ketoesters. The reaction utilizes a cooperative catalytic system comprising a C₁-symmetric biaryl saturated imidazolium NHC precatalyst and a chiral Brønsted acid (chiral phosphate).

Catalytic Cycle

The proposed catalytic cycle involves the formation of a Breslow intermediate from the NHC and the alkynyl aldehyde. The chiral phosphate co-catalyst activates the α-ketoester towards nucleophilic attack by the NHC-bound allenolate. Carbon-carbon bond formation, tautomerization, and subsequent O-acylation deliver the lactone product and regenerate the catalysts.[3]

References

Application Notes and Protocols: NHC-Gold Complexes for Biological Phosphate Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heterocyclic Carbene (NHC)-gold complexes have emerged as a versatile class of compounds with significant potential in medicinal chemistry and catalysis, owing to their exceptional stability and tunable electronic properties.[1] This document outlines the application of luminescent NHC-gold(I) complexes as novel sensory materials for the detection of biologically important phosphate anions, such as pyrophosphate (PPi) and adenosine triphosphate (ATP). The sensing mechanism is predicated on a "turn-on" luminescence response, providing a sensitive and selective method for phosphate detection in aqueous biological media.

The proposed sensors are based on cationic NHC-gold(I) complexes functionalized with recognition moieties, such as urea or thiourea groups, which can selectively bind phosphate anions through hydrogen bonding. This interaction disrupts a quenching pathway, leading to a measurable increase in luminescence. The inherent stability of the Au-NHC bond ensures robustness in complex biological environments.[1]

Signaling Pathway and Mechanism

The proposed phosphate sensing mechanism operates via a displacement assay, a concept demonstrated effectively with gold nanoclusters for phosphate detection.[2][3] In this system, a luminescent NHC-gold(I) complex is initially quenched by a transition metal ion, such as Cu²⁺ or Fe³⁺, which is held in proximity to the gold center by a flexible linker. Upon introduction of phosphate anions, the quencher metal ion is selectively sequestered by the phosphate due to the high affinity between them. This sequestration event disrupts the quenching pathway, restoring the luminescence of the NHC-gold(I) complex in a concentration-dependent manner.

Below is a diagram illustrating the proposed signaling pathway for the NHC-gold complex-based phosphate sensor.

Caption: Proposed signaling pathway for the NHC-gold phosphate sensor.

Quantitative Data Summary

While direct quantitative data for NHC-gold complexes as phosphate sensors is an emerging area, the following table summarizes typical performance characteristics observed in related gold-nanocluster-based phosphate sensors, which serve as a benchmark for the development of NHC-gold analogues.

| Analyte | Sensor System | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Pyrophosphate (PPi) | AuNCs@GSH-Fe³⁺ | 50 - 1000 | ~28 | [3] |

| ATP | AuNCs@GSH-Fe³⁺ | 50 - 1000 | ~43 | [3] |

| Phosphate | Eu³⁺-based CPP | 3 - 500 | 1.52 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of a Generic Cationic NHC-Gold(I) Complex

This protocol describes a general method for synthesizing a cationic NHC-gold(I) complex, which can be further functionalized for phosphate sensing.

Workflow Diagram:

Caption: General synthesis workflow for cationic NHC-gold(I) complexes.

Materials:

-

Imidazolium salt (NHC precursor)

-

Silver(I) oxide (Ag₂O)

-

Gold(I) chloride dimethyl sulfide complex ([AuCl(SMe₂)])

-

Silver salt with a non-coordinating anion (e.g., AgSbF₆ or AgBF₄)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous coordinating solvent (e.g., acetonitrile)

-

Celite

Procedure:

-

Synthesis of the Silver-NHC Complex:

-

In a flask protected from light, dissolve the imidazolium salt (1.0 eq) and Ag₂O (0.5 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove unreacted Ag₂O and other solids. The filtrate contains the [Ag(NHC)Cl] complex.

-

-

Transmetalation to Gold:

-

To the filtrate containing the [Ag(NHC)Cl] complex, add [AuCl(SMe₂)] (1.0 eq).

-

Stir the mixture at room temperature for 4 hours in the dark.

-

Filter the mixture through Celite to remove the precipitated AgCl.

-

Remove the solvent from the filtrate under reduced pressure to obtain the neutral [Au(NHC)Cl] complex.

-

-

Formation of the Cationic Complex:

-

Dissolve the [Au(NHC)Cl] complex in a minimal amount of anhydrous DCM.

-

Add a solution of AgSbF₆ or AgBF₄ (1.0 eq) in a coordinating solvent like acetonitrile.

-

Stir the reaction mixture at room temperature for 2 hours in the dark.

-

Filter off the precipitated AgCl.

-

The filtrate contains the desired cationic NHC-gold(I) complex, which can be isolated by precipitation with a non-polar solvent like pentane or diethyl ether.

-

Protocol 2: General Procedure for Phosphate Sensing using a Luminescent NHC-Gold(I) Complex

This protocol outlines a general method for detecting phosphate anions in a biological buffer using a pre-synthesized luminescent NHC-gold(I) sensor system.

Workflow Diagram:

Caption: General experimental workflow for phosphate detection.

Materials:

-

Luminescent NHC-gold(I) complex functionalized for quencher coordination.

-

Quencher solution (e.g., CuCl₂ in water).

-

Phosphate standards (e.g., Na₄P₂O₇, ATP disodium salt).

-

Biological buffer (e.g., HEPES or Tris-HCl, pH 7.4).

-

Fluorometer.

-

96-well microplate (optional, for high-throughput screening).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the NHC-gold(I) complex (e.g., 1 mM) in the desired biological buffer.

-

Prepare a stock solution of the quencher (e.g., 1 mM CuCl₂) in the same buffer.

-

Prepare a series of phosphate standard solutions of known concentrations in the buffer.

-

Prepare biological samples (e.g., cell lysates, diluted serum) in the buffer. A deproteinization step may be necessary for complex samples.

-

-

Sensor Quenching:

-

In a cuvette or microplate well, add the NHC-gold(I) complex solution to achieve a final concentration typically in the low micromolar range (e.g., 10 µM).

-

Add the quencher solution (e.g., to a final concentration of 10 µM). The optimal ratio of sensor to quencher should be determined empirically.

-

Incubate the mixture for a short period (e.g., 15 minutes) to allow for the formation of the quenched complex.

-

Measure the baseline fluorescence of the quenched sensor solution.

-

-

Phosphate Detection:

-

To the quenched sensor solution, add a known volume of the phosphate standard or the biological sample.

-

Incubate the mixture for a defined period (e.g., 30 minutes) to allow the displacement reaction to reach equilibrium.

-

Measure the fluorescence emission at the characteristic wavelength of the NHC-gold(I) complex.

-

-

Data Analysis:

-

Calculate the fold-increase in luminescence intensity relative to the baseline.

-

Construct a calibration curve by plotting the luminescence increase against the concentration of the phosphate standards.

-

Determine the phosphate concentration in the biological samples by interpolating their luminescence response on the calibration curve.

-

Conclusion and Future Perspectives

NHC-gold(I) complexes represent a promising platform for the development of robust and sensitive probes for biological phosphate sensing. Their inherent stability, coupled with the tunability of their luminescence and the potential for functionalization with specific recognition motifs, offers significant advantages over existing sensing technologies. Future research should focus on the synthesis and characterization of novel NHC-gold complexes with optimized photophysical properties and high affinity and selectivity for different phosphate species. The protocols and principles outlined in this document provide a foundational framework for researchers to explore this exciting and impactful area of chemical biology and diagnostic development.

References

- 1. Gold–NHC complexes: from synthetic aspects to anti-cancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Metal Ion-Regulated Fluorescent Sensor Array Based on Gold Nanoclusters for Physiological Phosphate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using gold nanoclusters as selective luminescent probes for phosphate-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate [mdpi.com]

Unraveling Cooperative Catalysis: A Methodological Guide for Studying NHC and Chiral Phosphoric Acid Systems

For Immediate Release

Shanghai, China – November 7, 2025 – In a significant step forward for asymmetric catalysis, researchers now have a comprehensive guide to investigating the synergistic interplay between N-heterocyclic carbenes (NHCs) and chiral phosphoric acids (CPAs). This new set of application notes and detailed protocols provides a methodological framework for scientists in academia and the pharmaceutical industry to explore and optimize this powerful catalytic system for the development of novel, stereochemically complex molecules.

The cooperative catalysis between NHCs and CPAs has emerged as a potent strategy for enantioselective synthesis, enabling the construction of valuable chiral building blocks.[1][2][3] This guide offers a structured approach to understanding and harnessing this cooperativity, detailing experimental procedures for reaction setup, monitoring, and mechanistic investigation.

Core Concepts of NHC/CPA Cooperative Catalysis

N-heterocyclic carbenes are versatile organocatalysts known for their ability to generate key nucleophilic intermediates, such as the Breslow intermediate, from aldehydes.[4] Chiral phosphoric acids, on the other hand, act as Brønsted acids, activating electrophiles and creating a chiral environment that directs the stereochemical outcome of the reaction.[2][3] In a cooperative catalytic cycle, the NHC and CPA work in concert to activate both the nucleophilic and electrophilic partners, leading to highly efficient and enantioselective transformations.[1][5]

A generalized catalytic cycle is depicted below, illustrating the dual activation strategy.

Application Notes & Protocols

This section provides detailed methodologies for key experiments essential for studying NHC/CPA cooperative catalysis.

I. General Protocol for Enantioselective Annulation Reactions

This protocol provides a general procedure for conducting enantioselective annulation reactions, a common application of NHC/CPA cooperative catalysis.[1][6][7]

Materials:

-

NHC precatalyst (e.g., triazolium salt)

-

Chiral phosphoric acid (CPA)

-

Aldehyde substrate

-

Electrophilic coupling partner

-

Base (e.g., DBU, K₂CO₃)

-

Anhydrous, inert solvent (e.g., THF, CH₂Cl₂)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (5-20 mol%) and the chiral phosphoric acid (5-20 mol%).

-

Add the anhydrous solvent (to achieve a typical substrate concentration of 0.1-0.5 M).

-

Add the aldehyde substrate (1.0 equiv.).

-

Add the electrophilic coupling partner (1.0-1.5 equiv.).

-

Add the base (1.0-1.2 equiv.) portion-wise or via syringe pump over a designated period to control the concentration of the active NHC catalyst.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by TLC or in-situ spectroscopy.

-

Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield of the isolated product.

-

Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

II. Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data obtained from screening and optimization of NHC/CPA catalyzed reactions.

Table 1: Optimization of Reaction Conditions for a Model Annulation Reaction

| Entry | NHC Precatalyst (mol%) | CPA (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Triazolium A (10) | (R)-TRIP (10) | DBU | CH₂Cl₂ | 25 | 65 | 78 |

| 2 | Imidazolium B (10) | (R)-TRIP (10) | DBU | CH₂Cl₂ | 25 | 82 | 91 |

| 3 | Imidazolium B (10) | (S)-STRIP (10) | DBU | CH₂Cl₂ | 25 | 85 | 95 |

| 4 | Imidazolium B (10) | (S)-STRIP (10) | K₂CO₃ | THF | 40 | 91 | 96 |

| 5 | Imidazolium B (5) | (S)-STRIP (5) | K₂CO₃ | THF | 40 | 88 | 96 |

Table 2: Substrate Scope for the Optimized Annulation Reaction

| Entry | Aldehyde Substrate | Electrophile | Product | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 91 | 96 |

| 2 | 4-Chlorocinnamaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 87 | 94 |

| 3 | 2-Furaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 75 | 90 |

| 4 | Crotonaldehyde | Chalcone | Cyclopentane | 82 | 92 |

III. Experimental Protocols for Mechanistic Studies

A thorough understanding of the reaction mechanism is crucial for rational catalyst design and optimization. The following protocols outline key experiments for mechanistic elucidation.

A. Kinetic Analysis

Reaction progress kinetic analysis (RPKA) can provide valuable insights into the roles of the catalyst, substrates, and any potential intermediates or deactivation pathways.

Protocol for In-situ FT-IR Monitoring:

-

Set up the reaction in a specialized in-situ FT-IR reactor equipped with a probe that can be immersed in the reaction mixture.[8]

-

Record a background spectrum of the solvent and all starting materials except the limiting reagent.

-

Initiate the reaction by adding the limiting reagent.

-

Continuously record IR spectra at regular intervals throughout the course of the reaction.

-

Monitor the reaction progress by observing the decrease in the concentration of a characteristic vibrational band of a reactant (e.g., the C=O stretch of the aldehyde) and the increase in a characteristic band of the product.

-

Plot the concentration of the reactant/product versus time to obtain the reaction profile.

-

Perform a series of experiments varying the initial concentrations of the NHC precatalyst, CPA, aldehyde, and electrophile to determine the reaction order with respect to each component.

References

- 1. A Cooperative N-Heterocyclic Carbene-Chiral Phosphate Catalysis System for Allenolate Annulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective NHC-Catalyzed Annulation via Umpolung for the Construction of Hydroxylamine Architectures with Variable Ring Sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Heterocyclic carbene-catalyzed enantioselective annulations: a dual activation strategy for a formal [4+2] addition f… [ouci.dntb.gov.ua]

- 8. Catalysis and Operando IR Spectroscopy | ORNL [ornl.gov]

Application Notes and Protocols for Characterizing NHC-Phosphate Binding using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. Their strong σ-donating ability and tunable steric and electronic properties make them attractive for a variety of applications. The interaction of NHCs with phosphate groups is of significant interest in biological chemistry and drug development, as phosphate moieties are ubiquitous in biological systems, forming the backbone of DNA and RNA and playing a crucial role in cellular signaling and energy metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions in solution. This document provides detailed application notes and protocols for the characterization of NHC-phosphate binding using NMR spectroscopy.

Principles of NMR Spectroscopy in Studying NHC-Phosphate Binding

NMR spectroscopy can be used to probe the binding of NHCs to phosphates by monitoring changes in the NMR parameters of both the NHC and the phosphate upon complexation. The key NMR nuclei for these studies are ¹H, ¹³C, and ³¹P.

-

¹H NMR: The proton chemical shifts of the NHC, particularly the proton at the C2 position (the carbene carbon), are sensitive to the electronic environment. Upon binding to a phosphate, changes in the chemical shift of this and other protons on the NHC can be observed, providing evidence of an interaction.

-

¹³C NMR: The chemical shift of the carbene carbon (C2) in the ¹³C NMR spectrum is a direct probe of the electronic state of the carbene. Binding to a phosphate will perturb the electron density at this carbon, leading to a change in its chemical shift.

-

³¹P NMR: As a 100% naturally abundant, spin-1/2 nucleus, ³¹P is an excellent probe for studying phosphate-containing systems.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical and electronic environment.[2][3] Upon interaction with an NHC, the ³¹P chemical shift of the phosphate will change, providing direct evidence of binding and information about the nature of the interaction.[4] The magnitude of this change can be correlated with the strength of the interaction.